methyl 4-(3-chlorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(3-chlorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C16H12ClNO4S and its molecular weight is 349.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Synthesis
Structural Characterization : The structure of derivatives similar to methyl 4-(3-chlorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is stabilized by extensive intramolecular hydrogen bonds, showing the significance of chlorophenyl substitutions in stabilizing the benzothiazine framework. Such structures have been analyzed for their potential in forming dimeric pairs and adopting half-chair conformations, which could influence their chemical and physical properties (Siddiqui et al., 2008).
Synthetic Pathways : Research has been conducted on the synthesis of novel biologically active benzothiazine derivatives, starting from ultrasonic-mediated N-alkylation of sodium saccharin with methyl chloroacetate. This highlights the compound's role as a precursor in the synthesis of biologically active molecules (Zia-ur-Rehman et al., 2009).
Biological Activity
- Antioxidant and Antimicrobial Activities : A study on N′-(2-Chloroquinolin-3-yl)methylidene-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides 1,1-dioxides revealed moderate superoxide scavenging activity and antimicrobial effects against gram-positive bacterial strains and fungi. This indicates the potential of benzothiazine derivatives in developing new antioxidant and antimicrobial agents (Ahmad et al., 2012).
Material Science Applications
- Precursor for Antiosteoarthritis Agents : The synthesis of methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide from saccharin sodium salt and its application as a precursor for the synthesis of a new class of quaternary ammonium derivatives suggest its utility in the development of potential antiosteoarthritis agents (Vidal et al., 2006).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-inflammatory effects . These effects are often attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
Based on the anti-inflammatory effects observed in similar compounds, it can be inferred that this compound may interact with its targets to inhibit the expression and activities of certain inflammatory mediators .
Biochemical Pathways
Given the anti-inflammatory effects of similar compounds, it can be inferred that this compound may affect the pathways related to inflammation .
Result of Action
Based on the anti-inflammatory effects observed in similar compounds, it can be inferred that this compound may result in the inhibition of certain inflammatory mediators .
Properties
IUPAC Name |
methyl 4-(3-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4S/c1-22-16(19)15-10-18(12-6-4-5-11(17)9-12)13-7-2-3-8-14(13)23(15,20)21/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELNJWUYCOCKDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C2S1(=O)=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.